erythro-4-Hydroxy Ritalinic Acid
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Overview
Description
Erythro-4-Hydroxy Ritalinic Acid is a metabolite of methylphenidate, a psychostimulant commonly used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy . This compound is formed through the hydroxylation of ritalinic acid, which is the primary inactive metabolite of methylphenidate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-4-Hydroxy Ritalinic Acid typically involves the hydroxylation of ritalinic acid. This can be achieved through various chemical reactions, including aromatic hydroxylation and microsomal oxidation . The reaction conditions often involve the use of specific enzymes or catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound is generally carried out through controlled chemical synthesis processes. These processes ensure the purity and consistency of the compound, which is essential for its use in scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Erythro-4-Hydroxy Ritalinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo-derivatives and substituted compounds, which can have different pharmacological properties and applications .
Scientific Research Applications
Erythro-4-Hydroxy Ritalinic Acid has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of methylphenidate metabolism and its derivatives.
Biology: Helps in understanding the metabolic pathways and enzymatic processes involved in drug metabolism.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of erythro-4-Hydroxy Ritalinic Acid involves its interaction with various enzymes and receptors in the body. It primarily acts as a metabolite of methylphenidate, influencing the reuptake of neurotransmitters like dopamine and norepinephrine . This interaction helps in modulating the central nervous system’s activity, contributing to the therapeutic effects of methylphenidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to erythro-4-Hydroxy Ritalinic Acid include:
Ritalinic Acid: The primary inactive metabolite of methylphenidate.
Ethylphenidate: A pharmacologically active metabolite formed through the transesterification of methylphenidate with ethanol.
p-Hydroxy-Methylphenidate: Another hydroxylated derivative of methylphenidate.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its pharmacological properties and metabolic pathways . This uniqueness makes it a valuable compound for studying the metabolism and effects of methylphenidate and its derivatives .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C13H17NO4/c15-10-6-4-9(5-7-10)12(13(16)18-17)11-3-1-2-8-14-11/h4-7,11-12,14-15,17H,1-3,8H2/t11-,12+/m1/s1 |
InChI Key |
XRRKSPUBNIRWRT-NEPJUHHUSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=C(C=C2)O)C(=O)OO |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=C(C=C2)O)C(=O)OO |
Origin of Product |
United States |
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